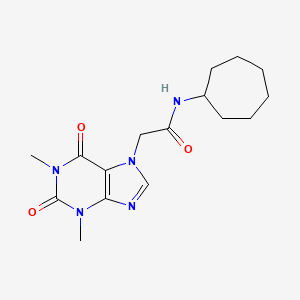
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine, also known as MDBP, is a chemical compound that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDBP is a potent stimulant that can cause euphoria, increased energy, and heightened sensory perception.
Wirkmechanismus
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine acts as a potent stimulant by increasing the release of dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased energy, heightened sensory perception, and euphoria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. In addition, it can lead to dehydration, insomnia, and appetite suppression.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has several advantages for lab experiments, including its potent psychoactive effects and ease of synthesis. However, its potential for abuse and lack of research on its long-term effects make it a controversial substance to study.
Zukünftige Richtungen
Future research on (1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine should focus on its potential therapeutic uses, as well as its long-term effects on the brain and body. Studies should also investigate its potential for addiction and abuse, as well as its impact on mental health disorders. In addition, researchers should explore alternative synthesis methods that are more sustainable and environmentally friendly.
Synthesemethoden
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine can be synthesized using a variety of methods, including reductive amination, condensation, and alkylation. The most common method involves the reaction of 2-bromo-4-methylphenylacetone with safrole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has been the subject of several scientific studies due to its psychoactive effects. Researchers have investigated its potential use in the treatment of depression, anxiety, and other mental health disorders. Studies have also explored its effects on the central nervous system, including its impact on neurotransmitters such as dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-2-4-13(12(16)6-10)17-8-11-3-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKOUURNOYZDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)

![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)

![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)



![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)

![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)